Trimethyl(2-phenylethyl)germane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl(2-phenylethyl)germane is an organogermanium compound characterized by the presence of a germanium atom bonded to a 2-phenylethyl group and three methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trimethyl(2-phenylethyl)germane typically involves the reaction of phenylethylmagnesium bromide with trimethylgermanium chloride. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The reaction proceeds as follows:
C6H5CH2CH2MgBr+Ge(CH3)3Cl→C6H5CH2CH2Ge(CH3)3+MgBrCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: Trimethyl(2-phenylethyl)germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound into different organogermanium species.
Substitution: The phenylethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce various substituted organogermanium compounds .
Scientific Research Applications
Trimethyl(2-phenylethyl)germane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: The compound is being investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: It is used in the production of advanced materials, such as semiconductors and polymers
Mechanism of Action
The mechanism by which trimethyl(2-phenylethyl)germane exerts its effects involves interactions with molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, influencing cellular processes. The exact molecular targets and pathways are still under investigation, but studies suggest that it may modulate oxidative stress and signal transduction pathways .
Comparison with Similar Compounds
Trimethylgermane: Similar in structure but lacks the phenylethyl group.
Phenyltrimethylgermane: Contains a phenyl group instead of a phenylethyl group.
Diphenylgermane: Contains two phenyl groups instead of one phenylethyl group.
Comparison: Trimethyl(2-phenylethyl)germane is unique due to the presence of the phenylethyl group, which imparts distinct chemical and physical properties. This makes it more versatile in certain applications compared to its analogs .
Properties
CAS No. |
65118-98-1 |
---|---|
Molecular Formula |
C11H18Ge |
Molecular Weight |
222.89 g/mol |
IUPAC Name |
trimethyl(2-phenylethyl)germane |
InChI |
InChI=1S/C11H18Ge/c1-12(2,3)10-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
InChI Key |
XDBXOIJFBVMBFQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge](C)(C)CCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.